

# Synergistic Anti-Cancer Effects of Novel Drug Candidates in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FL104     |           |
| Cat. No.:            | B15603790 | Get Quote |

In the landscape of oncology drug development, the exploration of synergistic combinations of targeted therapies and immunotherapies is a paramount area of research. This guide provides a comparative analysis of two promising investigational drugs, DRP-104 and IMM-1-104, and their synergistic effects when combined with other anti-cancer agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic strategies.

# DRP-104 in Combination with Anti-PD-1 Immunotherapy

DRP-104 is a broad-acting glutamine antagonist that has demonstrated synergistic anti-tumor activity when combined with anti-PD-1 therapy in preclinical models of lung cancer.[1] The primary mechanism of this synergy lies in the metabolic reprogramming of the tumor microenvironment.

#### **Mechanism of Action and Signaling Pathway**

Fibrolamellar carcinoma (FLC) and other tumors can exhibit a dependency on glutamine for their growth and proliferation. This high glutamine consumption creates a nutrient-depleted and immunosuppressive tumor microenvironment, hindering the efficacy of immune checkpoint inhibitors.[2][3] DRP-104, a prodrug of the glutamine antagonist DON, is designed to be activated within the tumor, where it inhibits multiple glutamine-dependent metabolic pathways. [1][4] This inhibition is hypothesized to reverse T-cell exhaustion, reduce regulatory T cells



(Tregs), and enhance the function of CD4+ and CD8+ T cells, thereby sensitizing the tumor to anti-PD-1 therapy.[5][6] The combination of DRP-104 with an anti-PD-1 antibody like durvalumab aims to simultaneously starve the tumor of a key nutrient and unleash an effective anti-tumor immune response.[2][4][7]



Click to download full resolution via product page

Caption: DRP-104 and Anti-PD-1 Synergistic Pathway.

## **Preclinical Synergistic Efficacy**



In preclinical studies involving mouse models of lung cancer, the combination of DRP-104 and anti-PD-1 therapy demonstrated a synergistic effect on tumor growth inhibition.[1]

| Treatment Group     | Tumor Growth Inhibition | Reference |
|---------------------|-------------------------|-----------|
| Vehicle             | Baseline                | [1]       |
| DRP-104             | Partial Response        | [1]       |
| Anti-PD-1           | Non-Responsive          | [1]       |
| DRP-104 + Anti-PD-1 | Synergistic Response    | [1]       |

### **Experimental Protocols**

In Vivo Tumor Growth Inhibition Studies:

- Animal Models: Genetically engineered mouse models (GEMMs) of lung squamous cell carcinoma (LUSC) and lung adenocarcinoma (LUAD) were utilized.[1]
- Treatment Regimen: Mice were treated with Vehicle, DRP-104 (1mg/kg, s.c., q.d., 5 days on/2 days off), anti-PD-1 (10mg/kg, i.p., q.4d.), or a combination of DRP-104 and anti-PD-1. [1]
- Tumor Measurement: Tumor growth was measured by caliper three times a week.[1]
- Statistical Analysis: Comparisons between treatment and vehicle groups were analyzed via one-way ANOVA with post-hoc Dunnett's correction.[1]

Clinical Evaluation: A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate the safety and efficacy of DRP-104 in combination with durvalumab in patients with advanced fibrolamellar carcinoma.[2][8]

- Primary Endpoints: Safety and Objective Response Rate (ORR).[2]
- Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[2]
- Dosage: DRP-104 is administered subcutaneously twice weekly, and durvalumab is given as a fixed intravenous dose every 28 days.



### **IMM-1-104** in Combination with Chemotherapy

IMM-1-104 is an oral, once-daily deep cyclic inhibitor of the MAPK pathway, designed to treat RAS-mutant tumors.[9][10] Preclinical and early clinical data have shown its synergistic potential when combined with standard-of-care chemotherapies in pancreatic cancer.[11][12]

#### **Mechanism of Action and Signaling Pathway**

The MAPK (RAS-RAF-MEK-ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are common drivers of various cancers, including pancreatic cancer. IMM-1-104 is designed to induce deep cyclic inhibition of this pathway, which is believed to impact cancer cells more significantly than healthy cells.[9] The synergistic effect with chemotherapy is thought to arise from the dual targeting of cancer cell proliferation and survival mechanisms, potentially overcoming resistance to single-agent therapies.[12][13]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dracenpharma.com [dracenpharma.com]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]
- 10. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic [globenewswire.com]
- 11. IMM-1-104 is Synergistic with Chemotherapy in Pancreatic Cancer Models | Immuneering Corporation [ir.immuneering.com]
- 12. onclive.com [onclive.com]
- 13. Immuneering Reports Positive Phase 2a Results for IMM-1-104 with Chemotherapy in First-Line Pancreatic Cancer [synapse.patsnap.com]
- To cite this document: BenchChem. [Synergistic Anti-Cancer Effects of Novel Drug Candidates in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603790#fl104-synergistic-effects-with-other-drugs]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com